(D-His2)-Leuprolide Trifluoroacetic Acid Salt is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH), primarily utilized in the treatment of hormone-sensitive cancers, such as prostate and breast cancer. The trifluoroacetic acid salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical applications. This compound is classified under peptide hormones and is structurally related to other GnRH analogs like leuprolide acetate and goserelin, which are also used in similar therapeutic contexts .
The synthesis of (D-His2)-Leuprolide Trifluoroacetic Acid Salt predominantly employs solid-phase peptide synthesis (SPPS). This method entails the following steps:
In industrial settings, automated peptide synthesizers are often employed to scale up production efficiently.
The molecular formula of (D-His2)-Leuprolide Trifluoroacetic Acid Salt is C_59H_84N_18O_12S, with a molecular weight of approximately 1225.5 g/mol. The structure features a sequence of amino acids that includes D-histidine at position 2, contributing to its enhanced metabolic stability and receptor binding affinity compared to its L-amino acid counterparts . The presence of trifluoroacetic acid in its salt form further influences its solubility and stability in biological environments.
(D-His2)-Leuprolide Trifluoroacetic Acid Salt can undergo several chemical reactions:
These reactions can be critical for modifying the compound for various applications or enhancing its therapeutic properties.
The physical properties of (D-His2)-Leuprolide Trifluoroacetic Acid Salt include:
Chemical properties include:
Analytical techniques such as HPLC and mass spectrometry are commonly used to assess purity and confirm structural integrity during synthesis .
(D-His2)-Leuprolide Trifluoroacetic Acid Salt has diverse applications across various fields:
The compound's unique properties make it an essential component in both clinical settings and scientific research aimed at developing new therapeutic strategies.
GnRH analogs constitute a class of therapeutic peptides designed to interact with the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary. Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) is a decapeptide with a short circulating half-life of approximately 3-4 minutes due to rapid proteolytic degradation [4] [8]. Leuprolide acetate, the parent compound of (D-His²)-Leuprolide, features a D-leucine substitution at position 6 and deletion of glycine at position 10, resulting in enhanced stability (half-life ≈ 3 hours) and potent GnRHR agonist activity [4]. The molecular formula of (D-His²)-Leuprolide Trifluoroacetic Acid Salt is C₅₉H₈₄N₁₆O₁₂·x(C₂HF₃O₂), with a molecular weight of 1209.398 g/mol for the peptide component [1]. This structural modification at position 2 replaces the natural L-histidine with its D-stereoisomer, potentially altering the peptide's conformational stability and receptor interaction dynamics.
The mechanism of GnRH analogs involves biphasic regulation of the hypothalamic-pituitary-gonadal axis. Initial agonist activity stimulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, causing a transient surge in sex steroids. Continuous administration induces pituitary desensitization through receptor downregulation and uncoupling from intracellular signaling pathways, ultimately leading to profound suppression of gonadal steroids—testosterone in males and estrogen in females [2] [4] [8]. This paradoxical effect forms the therapeutic basis for managing hormone-dependent conditions, where sustained suppression of sex hormones is clinically desirable.
Table 1: Structural Comparison of GnRH Analogs
Compound | Amino Acid Sequence | Modifications | Molecular Weight (g/mol) |
---|---|---|---|
Native GnRH | pGlu-HWSYGLRPG-NH₂ | None | 1182 |
Leuprolide Acetate | pGlu-HWSYDLRP-NHEt | D-Leu⁶, des-Gly¹⁰-NHEt | 1209.4 |
(D-His²)-Leuprolide TFA Salt | pGlu-DHWSYDLRP-NHEt·xTFA | D-His² substitution | 1209.4 (peptide) + 114.0 (TFA) [1] |
The incorporation of D-amino acids represents a fundamental strategy for enhancing the metabolic stability and bioavailability of therapeutic peptides. Naturally occurring proteases exhibit stereospecificity for L-amino acid residues, rendering peptides with D-configured substitutions resistant to enzymatic degradation [8]. (D-His²)-Leuprolide specifically exploits this principle by replacing the L-histidine at position 2 with its D-isomer. This position is particularly significant in GnRH analogs as residue 2 participates in both receptor binding and is a primary site of proteolytic cleavage. The D-His² modification likely extends the peptide's half-life by impeding the activity of endopeptidases that target the His-Trp bond in the native sequence [4].
Beyond stability enhancement, D-amino acid substitutions can profoundly influence receptor binding affinity and functional activity. In leuprolide derivatives, position 2 modifications alter the spatial orientation of the conserved N-terminal receptor activation domain (pGlu-His-Trp). Molecular modeling suggests that D-amino acids at position 2 may stabilize β-turn conformations essential for productive GnRHR interaction [8]. The trifluoroacetic acid (TFA) salt form further contributes to the compound's physicochemical properties by improving solubility in aqueous and organic solvents commonly used in pharmaceutical processing, while maintaining stability during storage [1] [6]. The purity of research-grade (D-His²)-Leuprolide TFA Salt typically exceeds 95% as measured by HPLC, ensuring consistency in experimental applications [1].
Table 2: Impact of Position 2 Modifications on Leuprolide Derivatives
Position 2 Residue | Relative Stability | Receptor Binding Affinity | Bioactivity Profile |
---|---|---|---|
L-His (Native) | Low | High | Full agonist, rapid degradation |
D-Leu (Leuprolide acetate) | High | Moderate | Sustained agonist/desensitization |
D-His ((D-His²)-Leuprolide) | Very High | Moderate to High | Enhanced metabolic stability, retained GnRHR activity [1] [8] |
Leuprolide derivatives, including (D-His²)-Leuprolide, hold significant pharmacological interest for their potential applications in hormone-dependent disorders. These compounds function as superagonists at the GnRH receptor, ultimately suppressing gonadal steroidogenesis through pituitary desensitization. The strategic D-amino acid substitutions in leuprolide analogs enhance their suitability for long-acting depot formulations, which maintain therapeutic testosterone suppression for up to 6 months with a single administration [5] [9]. (D-His²)-Leuprolide specifically demonstrates potential as a reference standard in analytical chemistry for quality control during leuprolide acetate production, where it is designated as Leuprolide Acetate EP Impurity B TFA salt [1].
In prostate cancer management, GnRH analogs like leuprolide achieve medical castration (serum testosterone ≤ 50 ng/dL) by continuously suppressing the hypothalamic-pituitary-gonadal axis. Clinical studies demonstrate that 93.4% of prostate cancer patients maintain castrate testosterone levels through 48 weeks of therapy with leuprolide depot formulations [9]. For endometriosis, leuprolide derivatives induce a hypoestrogenic state that reduces endometrial implant viability and associated pain [2] [7] [10]. The addition of trifluoroacetic acid in the salt formulation provides chemical stability essential for maintaining batch-to-batch consistency in pharmaceutical applications [1] [6].
Beyond therapeutic applications, (D-His²)-Leuprolide serves as a critical reference compound in analytical method development and validation for ANDA (Abbreviated New Drug Application) submissions. Its well-characterized structure allows for precise quantification of impurities in leuprolide acetate formulations, ensuring product quality and regulatory compliance [6]. Deuterated versions, such as Leuprolide-d10 Trifluoroacetic Acid Salt (MW: 1219.5 g/mol), further extend its utility as an internal standard in mass spectrometry-based bioanalytical methods for quantifying leuprolide pharmacokinetics [6].
Table 3: Research and Clinical Applications of (D-His²)-Leuprolide Derivatives
Application Domain | Specific Role | Research Status |
---|---|---|
Pharmaceutical Reference Standard | Leuprolide Acetate EP Impurity B for quality control | Established in pharmacopeial testing [1] |
Prostate Cancer Therapeutics | Testosterone suppression via GnRH receptor downregulation | Preclinical validation of derivative efficacy [4] [9] |
Endometriosis Management | Estrogen suppression for pain reduction and lesion control | Molecular mechanism established, derivative-specific studies ongoing [2] [10] |
Analytical Chemistry | HPLC and mass spectrometry reference compound | Utilized in method development for ANDA submissions [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7